molecular formula C8H16N2O2 B1295042 Ethanediamide, N,N'-dipropyl- CAS No. 14040-77-8

Ethanediamide, N,N'-dipropyl-

Cat. No.: B1295042
CAS No.: 14040-77-8
M. Wt: 172.22 g/mol
InChI Key: FRZWXXLIRIYHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanediamide, N,N’-dipropyl- is an organic compound with the molecular formula C8H16N2O2 and a molecular weight of 172.2248 It is a derivative of ethanediamide, where the hydrogen atoms on the nitrogen atoms are replaced by propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanediamide, N,N’-dipropyl- can be synthesized through the reaction of ethanediamide with propylamine under controlled conditions. The reaction typically involves heating ethanediamide with an excess of propylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .

Industrial Production Methods

In industrial settings, the production of ethanediamide, N,N’-dipropyl- involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to ensure the final product meets the required specifications. The use of advanced equipment and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N,N’-dipropyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanediamide, N,N’-dipropyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanediamide, N,N’-dipropyl- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanediamide, N,N’-dipropyl- is unique due to the presence of propyl groups, which impart distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

N,N'-dipropyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-3-5-9-7(11)8(12)10-6-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZWXXLIRIYHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930783
Record name N~1~,N~2~-Dipropylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14040-77-8
Record name N1,N2-Dipropylethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14040-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanediamide, N,N'-dipropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014040778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~2~-Dipropylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-DIPROPYLOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.